Ethyl (hydroxymethyl)phenylphosphinate
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Overview
Description
Ethyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C9H13O3P. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. It is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common method involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the palladium-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of palladium catalysts and controlled reaction conditions ensures high yields and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as pyridine, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Ethyl (hydroxymethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (hydroxymethyl)phenylphosphinate involves its interaction with various molecular targets. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophiles, which can be utilized in catalytic processes and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylphosphinate: Similar in structure but lacks the hydroxymethyl group.
Diphenylphosphinic acid: Contains two phenyl groups instead of one.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphinate group.
Uniqueness
Ethyl (hydroxymethyl)phenylphosphinate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
5856-97-3 |
---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
[ethoxy(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C9H13O3P/c1-2-12-13(11,8-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
XRKGNBWOKQRPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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